Bienvenue dans la boutique en ligne BenchChem!

4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Fragment-based drug discovery Physicochemical profiling Ligand efficiency

4-((1-(Cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798677-87-8) is a heterocyclic small molecule (mol wt 249.26 g/mol) built around a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an N-cyclopropanecarbonyl azetidine moiety. Its computed XLogP3 of 0.6 and zero hydrogen bond donors indicate moderate lipophilicity and a reliance on hydrogen-bond-acceptor interactions for target engagement.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 1798677-87-8
Cat. No. B2364795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1798677-87-8
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CC3
InChIInChI=1S/C13H15NO4/c1-8-4-10(5-12(15)17-8)18-11-6-14(7-11)13(16)9-2-3-9/h4-5,9,11H,2-3,6-7H2,1H3
InChIKeyQWZPQGFDNSUSGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(Cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (1798677-87-8): Baseline Physicochemical and Structural Profile


4-((1-(Cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798677-87-8) is a heterocyclic small molecule (mol wt 249.26 g/mol) built around a 6-methyl-2H-pyran-2-one core linked via an ether bridge to an N-cyclopropanecarbonyl azetidine moiety [1]. Its computed XLogP3 of 0.6 and zero hydrogen bond donors indicate moderate lipophilicity and a reliance on hydrogen-bond-acceptor interactions for target engagement [1]. The cyclopropanecarbonyl group introduces conformational restriction and metabolic stability relative to common acyclic acyl substituents, making this scaffold a non-interchangeable building block for structure-activity campaigns where subtle modulation of vector, rigidity, and clearance is required [2].

Procurement Risk: Why N-Acyl Azetidine Analogs Are Not Interchangeable with 4-((1-(Cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one


Generic substitution among 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one analogs carries substantial scientific risk because the N-acyl group dictates molecular geometry, electrophilicity, and metabolic fate in ways that single-paper potency comparisons fail to capture. The cyclopropanecarbonyl group in this compound restricts the azetidine ring's conformation and reduces oxidative metabolism compared to isopropylcarbonyl or benzoyl counterparts, potentially leading to divergent in vivo clearance profiles and off-target activity even when in vitro IC50 values appear similar . Direct comparative data for cyclopropanecarbonyl versus other acyl appendages show potency enhancements of 14- to 15-fold against specific enzyme targets, demonstrating that the choice of acyl group is a critical determinant of biological outcome and cannot be assumed to be functionally equivalent [1].

Quantitative Differentiation Evidence for 4-((1-(Cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (1798677-87-8)


Comparison of Computed Ligand Efficiency Metrics Against the Parent Azetidine Scaffold

The target compound's molecular weight (249.26 Da) and XLogP3 (0.6) compare favorably to the parent 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one (mol wt ~181 Da, predicted logP lower) for fragment-screening approaches, striking a balance between added vector complexity and physical property metrics suitable for further optimization [1][2]. While no direct target-binding data are available for the unsubstituted parent in the same assay, the increased molecular weight and lipophilicity of the cyclopropanecarbonyl derivative are expected to improve passive permeability and target residence time in a manner consistent with established property-based drug design principles [1].

Fragment-based drug discovery Physicochemical profiling Ligand efficiency

Impact of Cyclopropanecarbonyl Substitution on Enzyme Inhibition Potency: Cross-Class Comparison

Although direct on-target inhibition data for this specific compound are not publicly available, the cyclopropanecarbonyl group is known to enhance enzyme inhibition potency by 14- to 15-fold compared to the isopropylcarbonyl analog when attached to similar heterocyclic cores [1]. A related molecular entity containing a 1-((1-(cyclopropanecarbonyl)azetidin-3-yl)methyl) substituent demonstrated a 40.7 nM IC50 against fatty acid synthase (FASN), underscoring the azetidine-cyclopropanecarbonyl motif's capacity for high-affinity target engagement [2]. This class-level evidence suggests that the cyclopropanecarbonyl-azetidine ether construct is capable of potent biological activity that generic acyl substitutions may not replicate.

Kinase inhibition Metabolic stability Conformational restriction

Computational Conformational Analysis: Cyclopropane-Imposed Rigidity vs. Flexible Acyl Chains

The cyclopropane ring inherently restricts the conformational freedom of the attached carbonyl, limiting it to a narrow set of low-energy rotamers, in contrast to isopropylcarbonyl or butanoylcarbonyl groups that sample a broader conformational ensemble. This pre-organization can reduce the entropic penalty of binding, which has been cited as a factor behind the 14-15x potency gains observed in biochemical assays [1]. The target compound's 3D conformer, when modeled, exhibits a well-defined spatial orientation of the carbonyl oxygen relative to the azetidine and pyranone rings, providing a reliable pharmacophoric vector for structure-based design [2].

Conformational restriction Molecular modeling Drug design

Predicted Metabolic Stability Advantage of the Cyclopropanecarbonyl Group Over Acyclic Analogs

The cyclopropyl group is a well-established metabolically stable bioisostere for tert-butyl and isopropyl groups, resisting CYP-mediated oxidation at the α-methylene position . While specific microsomal stability data for this compound are not disclosed, the incorporation of a cyclopropanecarbonyl group is expected to improve metabolic half-life in liver microsomes relative to analogs bearing linear or branched alkyl acyl chains, based on extensive literature precedent for cyclopropane-containing drugs [1]. This property is particularly relevant for in vivo studies where rapid clearance of early leads often hampers proof-of-concept experiments.

Metabolic stability ADME Cytochrome P450

Prioritized Application Scenarios for 4-((1-(Cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (1798677-87-8) in Drug Discovery


Fragment-Based Lead Generation Against Kinase and Metabolic Enzyme Targets

The compound's fragment-like MW and balanced lipophilicity make it ideal for incorporation into fragment libraries designed for SPR, NMR, or thermal shift screening. Its rigid cyclopropane-imposed geometry ensures a defined binding pose, improving the interpretability of SAR from fragment hits [1]. The high-confidence potency advantage of the cyclopropanecarbonyl motif over acyclic analogs supports its inclusion in screening cascades targeting kinases, FASN, or HPPD, where structurally related chemotypes have demonstrated nanomolar activity [2].

Covalent Inhibitor and PROTAC Linker Design

The azetidine nitrogen α to a strained cyclopropanecarbonyl can be leveraged for the synthesis of electrophilic warheads (e.g., acrylamide formation) or as an attachment point for E3 ligase recruiting elements in PROTACs. The predictable exit vector provided by the pyranone ether facilitates rational linker design, while the metabolic stability of the cyclopropane group helps maintain the pharmacokinetic integrity of the final degrader molecule [1].

Chemical Biology Probe Development

For target identification or cellular imaging studies requiring a compact, stable, and functionalizable probe, this compound serves as a versatile intermediate. Its free amine (when deprotected) or cyclopropanecarbonyl group can be used to introduce affinity tags (biotin, fluorophores) without significant perturbation of the core pharmacophore, supported by the favorable computed physicochemical profile (HBA=4, HBD=0) [1].

Comparative SAR Libraries for Acyl Group Scanning

Direct procurement of this compound alongside its isopropylcarbonyl, benzoyl, and acetyl analogs enables systematic exploration of the acyl group's impact on potency, selectivity, and ADME properties. The documented 14- to 15-fold potency shift between cyclopropanecarbonyl and isopropylcarbonyl in related systems provides a compelling rationale for including this compound as the 'rigid, metabolically stable' benchmark in such comparative panels [2].

Quote Request

Request a Quote for 4-((1-(cyclopropanecarbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.